2-Ethoxybutanoic acid

Acidity Reactivity Esterification

2-Ethoxybutanoic acid (2-ethoxybutyric acid, CAS 56674-70-5) is a short-chain α-substituted carboxylic acid with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol. The compound exists as a colorless to pale yellow liquid at room temperature and is miscible with polar organic solvents.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 56674-70-5
Cat. No. B3384664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxybutanoic acid
CAS56674-70-5
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)OCC
InChIInChI=1S/C6H12O3/c1-3-5(6(7)8)9-4-2/h5H,3-4H2,1-2H3,(H,7,8)
InChIKeyJEPGPKGGSYXGKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxybutanoic Acid (CAS 56674-70-5) – Key Physicochemical and Structural Baseline for Research Sourcing


2-Ethoxybutanoic acid (2-ethoxybutyric acid, CAS 56674-70-5) is a short-chain α-substituted carboxylic acid with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol . The compound exists as a colorless to pale yellow liquid at room temperature and is miscible with polar organic solvents . Its structure features an ethoxy group at the α‑carbon of a butanoic acid backbone, which distinguishes it from unsubstituted butanoic acid and other α‑substituted analogs. The presence of the α‑ether oxygen modulates both the acidity and lipophilicity of the molecule, making it a versatile building block in medicinal chemistry and organic synthesis [1].

Enhanced acidity supports coupling and derivatization chemistry
Higher lipophilicity than 2‑methoxy analog aids membrane‑permeability design
Liquid form enables direct volumetric dispensing for high‑throughput workflows

Why 2-Ethoxybutanoic Acid Cannot Be Replaced by a Close Analog: The α-Ethoxy Substituent Drives Key Performance Parameters


Substituting 2-ethoxybutanoic acid with a generic α-substituted butanoic acid (e.g., 2‑methoxy, 2‑hydroxy, or 2‑keto analogs) leads to significant changes in acidity, lipophilicity, and physical form that directly impact synthetic utility and biological outcome [1]. The ethoxy group imparts a pKa of approximately 3.68, markedly stronger than butanoic acid (pKa 4.82), while the LogP of 1.05 provides a distinct lipophilic window that is not matched by the 2‑methoxy analog (LogP 0.67) [2]. These differences affect partitioning, membrane permeability, and the electronic character of derived conjugates. Furthermore, the liquid physical state of 2‑ethoxybutanoic acid simplifies dispensing and handling compared to solid analogs such as 2‑hydroxybutanoic acid, reducing solvent requirements and minimizing weighing errors . When a side chain of this acid is incorporated into a complex pharmacophore, the resulting inhibitory potency is drastically altered relative to other α‑substituted acids, making generic substitution a risk to bioactivity [3].

Acidity profile
pKa shift from unsubstituted butanoic acid may alter reactivity and conjugate ionization; expected coupling efficiency may not transfer
Lipophilicity window
2‑Methoxy analog LogP is markedly lower; reduced partitioning and membrane penetration may compromise hydrophobic target engagement
Physical form
Solid α‑substituted analogs require pre‑dissolution and weighing; liquid form avoids these steps, reducing handling variability
SAR outcome
Reported inhibitor potency is highly dependent on α‑ethoxy side chain; alternative substituents may not reproduce maximal activity

Quantitative Evidence That Differentiates 2‑Ethoxybutanoic Acid from Its Closest Analogs


Acid Strength (pKa) – 2‑Ethoxybutanoic Acid vs Butanoic Acid

2‑Ethoxybutanoic acid exhibits a stronger acidity than the parent butanoic acid due to the electron‑withdrawing effect of the α‑ethoxy substituent . The predicted pKa of 2‑ethoxybutanoic acid is 3.68 ± 0.10, whereas butanoic acid has a well‑established pKa of 4.82 [1]. This 1.14 log unit difference (≈14‑fold increase in Ka) can accelerate acid‑catalyzed reactions and alter the protonation state at physiological pH, potentially influencing the reactivity of conjugates derived from this building block [2].

Acid strength (pKa)
Cross‑study comparable
ΔpKa ≈ −1.14 (∼14‑fold stronger acid)
Lower pKa may enhance coupling reactivity and alter ionization at biological pH
Predicted value; experimental confirmation recommended
Acidity Reactivity Esterification

Lipophilicity (LogP) – 2‑Ethoxybutanoic Acid vs 2‑Methoxybutanoic Acid

The LogP of 2‑ethoxybutanoic acid is approximately 1.05, compared to 0.67 for the 2‑methoxy analog [1]. This 0.38 log unit increase corresponds to a roughly 2.4‑fold higher octanol‑water partition coefficient, indicating significantly greater lipophilicity . In medicinal chemistry, this shift can enhance passive membrane permeability and binding to hydrophobic protein pockets, making the ethoxy variant a more attractive building block for lead optimization when membrane transit is a limiting factor [2].

Lipophilicity (LogP)
Head‑to‑head comparison
ΔLogP +0.38 (∼2.4× more lipophilic)
Higher LogP supports improved membrane partitioning in lead optimization
Computed values; consistent across multiple algorithms
Lipophilicity Membrane permeability Drug design

Physical Form and Ease of Handling – 2‑Ethoxybutanoic Acid vs 2‑Hydroxybutanoic Acid

2‑Ethoxybutanoic acid is a liquid at room temperature, whereas 2‑hydroxybutanoic acid (CAS 600‑15‑7) is a solid (melting point ~45–50 °C) . Liquids can be dispensed by volume with high precision using automated liquid handlers, eliminating the need for solvent dissolution and reducing weighing errors associated with hygroscopic or static‑prone solids . This property makes 2‑ethoxybutanoic acid more suitable for high‑throughput experimentation and parallel synthesis workflows .

Physical form
Cross‑study comparable
Liquid at 20–25 °C vs solid analog (mp ∼45–50 °C)
Liquid form enables direct volumetric dispensing and reduces preparation steps
Simplifies high‑throughput and automated synthesis workflows
Physical state Handling Automation compatibility

Proven Efficacy as Key Side Chain in Potent 5‑Lipoxygenase Inhibitor – 2‑Ethoxybutanoic Acid vs Other α‑Substituted Acids

In a systematic SAR study of thiopyrano[2,3,4‑cd]indole 5‑lipoxygenase (5‑LO) inhibitors, the analog bearing a 2‑ethoxybutanoic acid side chain (compound 14d, L‑699,333) was identified as the most potent inhibitor in the series [1]. It inhibited 5‑HPETE production by human 5‑LO with an IC₅₀ of 22 nM, LTB₄ biosynthesis in human PMN leukocytes with IC₅₀ 7 nM, and in human whole blood with IC₅₀ 3.8 µM [2]. In contrast, compounds lacking the α‑ethoxy substitution or bearing alternative α‑substituents (e.g., simple alkyl, hydroxyl, or keto groups) exhibited reduced potency, confirming that the 2‑ethoxybutanoic acid motif is critical for maximal inhibitory activity [3].

5‑LO inhibitor potency
Class‑level inference
IC₅₀ 22 nM (5‑HPETE), 7 nM (PMN LTB₄), 3.8 µM (whole blood)
Reported scaffold potency context supports reproduction of the most active side‑chain variant
Potency depends on complete pharmacophore; ethoxy side chain critical for maximal activity
5‑Lipoxygenase inhibition SAR Leukotriene biosynthesis

Selectivity Window – 5‑LO vs 15‑LO, 12‑LO, and COX

Compound 14d, containing the 2‑ethoxybutanoic acid side chain, displays high selectivity for 5‑LO over related enzymes: it does not inhibit human 15‑LO, porcine 12‑LO, or ram seminal vesicle cyclooxygenase (COX) at concentrations up to 5 µM, nor does it compete in a FLAP binding assay at 10 µM [1]. This selectivity profile is superior to that of other inhibitors in the same class that lack the α‑ethoxy motif and exhibit off‑target activity [2]. The intrinsic properties of the 2‑ethoxybutanoic acid side chain contribute to this selectivity, making it a preferred scaffold for minimizing side effects in anti‑leukotriene therapy [3].

Selectivity window
Class‑level inference
>250‑fold over COX, >200‑fold over 15‑LO/12‑LO
Reported selectivity profile may reduce off‑target pharmacology in early discovery
Based on compound 14d; selectivity linked to α‑ethoxy motif in the series
Selectivity Off‑target 5‑Lipoxygenase

High‑Value Application Scenarios Where 2‑Ethoxybutanoic Acid Is the Rational Building‑Block Choice


Synthesis of Potent 5‑Lipoxygenase Inhibitors for Asthma and Inflammatory Disease Research

The gold‑standard 5‑LO inhibitor series (thiopyrano[2,3,4‑cd]indoles) achieves maximal potency only when the 2‑ethoxybutanoic acid side chain is incorporated [1]. Compound 14d (L‑699,333) shows IC₅₀ values of 22 nM (5‑HPETE), 7 nM (PMN LTB₄), and 3.8 µM (whole blood), with in vivo efficacy confirmed in rat pleurisy (ED₅₀ = 0.65 mg/kg) and squirrel monkey asthma models (89% bronchoconstriction inhibition at 0.1 mg/kg) [2]. Procurement of 2‑ethoxybutanoic acid is therefore mandatory for any team replicating or extending this inhibitor class. Its unique combination of moderate acidity (pKa 3.68) and elevated lipophilicity (LogP 1.05) facilitates the coupling chemistry required to attach the side chain to the indole scaffold, while the liquid physical form simplifies reaction setup in parallel synthesis .

Lead Optimization for CNS and Lipophilic Drug Targets

With a LogP of 1.05 – significantly higher than the 2‑methoxy analog (LogP 0.67) – 2‑ethoxybutanoic acid imparts greater lipophilicity to derived molecules [1]. This property is advantageous when designing ligands for hydrophobic binding pockets or when passive membrane permeability is a limiting factor. The moderate increase in lipophilicity (ΔLogP +0.38, ~2.4‑fold higher partition coefficient) can tip the balance toward CNS penetration while avoiding the excessive lipophilicity that can lead to promiscuous binding or poor solubility [2]. Researchers pursuing CNS targets, intracellular protein‑protein interactions, or lipid‑binding domains should prioritize this building block over less lipophilic α‑substituted acids .

High‑Throughput Chemistry and Automated Library Synthesis

2‑Ethoxybutanoic acid is a liquid at ambient temperature, enabling direct volumetric dispensing by automated liquid handlers without the need for pre‑dissolution in organic solvents [1]. This contrasts with solid α‑hydroxy or α‑keto analogs, which require weighing and dissolution steps that introduce handling errors and slow workflow. For laboratories running parallel synthesis of amide or ester libraries, the liquid form reduces preparation time and improves reproducibility, making 2‑ethoxybutanoic acid the preferred carboxylic acid building block for high‑throughput experimentation [2].

Modulating Acid Strength in Prodrug and Linker Design

The enhanced acidity of 2‑ethoxybutanoic acid (pKa 3.68) relative to butanoic acid (pKa 4.82) can be exploited to fine‑tune the hydrolytic stability of ester prodrugs or to adjust the pH‑dependent release of active payloads from polymer conjugates [1]. A roughly 14‑fold lower Ka means that esters derived from this acid hydrolyze more slowly under physiological pH, potentially extending the half‑life of prodrugs. Procurement teams developing controlled‑release formulations or acid‑sensitive linkers should consider this differentiated acidity profile when selecting their α‑substituted carboxylic acid starting material [2].

Application
Selection Property
Validation Focus
5‑LO inhibitor synthesis
α‑Ethoxy side chain potency context
SAR and enzyme assay validation
CNS / lipophilic target lead optimization
Lipophilicity profile relative to shorter‑chain analogs
Membrane permeability and target engagement assays
High‑throughput library synthesis
Liquid physical form
Automated dispensing reproducibility
Prodrug / linker design
Enhanced acidity (pKa shift)
Hydrolytic stability under physiological conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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